1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,7-Dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Ro 31-8220, and it belongs to the class of protein kinase inhibitors. Protein kinases play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of protein kinases has been a promising strategy in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Receptor Affinity and Molecular Studies
Compounds with the imidazo[2,1-f]purine-2,4-dione nucleus, including variations at the 7-position, have been synthesized and evaluated for their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies have identified potent ligands for these receptors, suggesting potential applications in developing antidepressant and anxiolytic agents. Molecular docking studies have further elucidated the importance of substituents at specific positions for receptor affinity and selectivity (Zagórska et al., 2015).
Synthesis and Pharmacological Evaluation
Another aspect of research involves the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives and their preliminary pharmacological evaluation. These studies have focused on their potential anxiolytic and antidepressant activities in animal models, comparing them with established drugs such as Diazepam and Imipramine. The results suggest that these compounds could be promising candidates for further research in affective disorder treatments (Zagórska et al., 2009).
Structural Modifications and Biological Activity
Research has also been conducted on the synthesis and properties of mesoionic purinone analogs, exploring their chemical properties and potential biological activities. These studies contribute to understanding the structural requirements for biological activity and could inform the design of new compounds with improved pharmacological profiles (Coburn & Taylor, 1982).
Properties
IUPAC Name |
4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-9-21-13-14(20(3)17(24)19-15(13)23)18-16(21)22(10)11(2)12-7-5-4-6-8-12/h4-9,11H,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEHFJUHRFVPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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